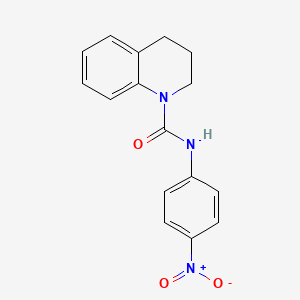
2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide, commonly known as clofencet, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetamide family of compounds and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of clofencet is not fully understood, but it is believed to act as an antagonist at GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA) and are involved in the regulation of neuronal excitability. By acting as an antagonist at these receptors, clofencet may modulate the activity of GABAergic neurons and affect the balance of neuronal excitability in the brain.
Biochemical and Physiological Effects:
Clofencet has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. This effect may contribute to its anticonvulsant and neuroprotective properties. Clofencet has also been shown to decrease blood pressure and heart rate, suggesting potential applications in the treatment of hypertension and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using clofencet in lab experiments is its well-established synthesis method, which allows for the production of pure clofencet in large quantities. Additionally, clofencet has been extensively studied, and its effects on various physiological systems are well documented. However, one limitation of using clofencet in lab experiments is its potential for off-target effects. As an antagonist at GABA-A receptors, clofencet may affect other systems that are regulated by GABAergic neurons, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on clofencet. One area of interest is its potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of clofencet and its effects on various physiological systems. Finally, there is potential for the development of new compounds based on the structure of clofencet that may have improved pharmacological properties.
Scientific Research Applications
Clofencet has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including epilepsy, hypertension, and inflammation. Clofencet has also been used as a tool to study the mechanisms of action of other compounds and to investigate the physiological effects of various stimuli.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-8-13(6-7-14(10)16)22-9-15(19)17-11-2-4-12(5-3-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNZZPETWOOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949196.png)
![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)
![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)
![2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)


![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide](/img/structure/B3949258.png)


![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)